1,2,4-Thiadiazole-3,5-bis(thiolate)
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Overview
Description
1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-thiadiazole-3,5-bis(thiolate) typically involves the reaction of hydrazine hydrate with carbon disulfide in the presence of a base such as pyridine. The reaction is carried out in ethanol at room temperature for about thirty minutes . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods: In industrial settings, the production of 1,2,4-thiadiazole-3,5-bis(thiolate) may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the output of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important in many organic synthesis processes.
Reduction: It can be reduced to form thiols, which are useful intermediates in the synthesis of other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.
Major Products Formed:
Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.
Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.
Scientific Research Applications
1,2,4-Thiadiazole-3,5-bis(thiolate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-3,5-bis(thiolate) involves its ability to interact with various molecular targets and pathways. The thiolate groups can form strong bonds with metal ions, making it useful in metal chelation and catalysis . Additionally, its sulfur-containing structure allows it to participate in redox reactions, which are crucial in many biological and chemical processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2,5-bis(thiolate): Another sulfur-containing heterocycle with similar reactivity but different substitution patterns.
1,2,3,4-Thiatriazole-5-thiolate: Known for its strong binding to metal ions and use in nanocrystal applications.
Uniqueness: 1,2,4-Thiadiazole-3,5-bis(thiolate) stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable disulfides and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
barium(2+);1,2,4-thiadiazole-3,5-dithiolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWKRRGGSYEDGI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)[S-])[S-].[Ba+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaN2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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